molecular formula C16H17BrN2O B5531572 N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide

N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide

Cat. No. B5531572
M. Wt: 333.22 g/mol
InChI Key: QOPGKQYVEVCOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Background: "N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and properties.

Synthesis Analysis

  • Synthesis Methods: Various synthesis methods have been employed for related compounds. For instance, the synthesis of antipyrine derivatives with similar structural features involves specific reactions and yields characterized spectroscopically (Saeed et al., 2020).

Molecular Structure Analysis

  • X-ray Structure Characterization: The molecular structure of similar compounds is often analyzed using X-ray crystallography. This method provides detailed insights into the molecular arrangement and intermolecular interactions, as seen in the study of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides (Saeed et al., 2020).

Chemical Reactions and Properties

  • Reactivity: The reactivity of such compounds can be diverse, depending on the substituents and molecular structure. For example, antipyrine derivatives have been studied for their potential in forming various molecular assemblies through hydrogen bonding and π-interactions (Saeed et al., 2020).

Physical Properties Analysis

  • Crystal Packing and Hydrogen Bonds: The crystal packing and hydrogen bonds play a significant role in the physical properties of such compounds. For instance, the study of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides revealed significant insights into the stabilization of the compounds through hydrogen bonds and electrostatic energy contributions (Saeed et al., 2020).

Chemical Properties Analysis

  • Intermolecular Interactions: The chemical properties are largely influenced by intermolecular interactions. In similar compounds, various types of interactions like N-H⋯O, C-H⋯O hydrogen bonds, and C-H⋯π contacts were observed, contributing to the overall chemical behavior (Saeed et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound might involve studying its synthesis, reactivity, and potential biological activity. It could be a candidate for drug development if it shows promising activity in biological assays .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-11-9-13(17)7-8-15(11)18-16(20)12-5-4-6-14(10-12)19(2)3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGKQYVEVCOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.